Cas no 388571-73-1 (N-(4-Chlorophenyl)-2-ethoxynicotinamide)

N-(4-Chlorophenyl)-2-ethoxynicotinamide structure
388571-73-1 structure
Product Name:N-(4-Chlorophenyl)-2-ethoxynicotinamide
CAS No:388571-73-1
MF:C14H13ClN2O2
MW:276.718222379684
MDL:MFCD01843533
CID:5027069
Update Time:2025-05-18

N-(4-Chlorophenyl)-2-ethoxynicotinamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-2-ethoxynicotinamide
    • N-(4-chlorophenyl)-2-ethoxypyridine-3-carboxamide
    • Bionet2_001407
    • Oprea1_235085
    • MLS000094591
    • HMS1367P21
    • HMS2353D04
    • SMR000030144
    • N-(4-Chlorophenyl)-2-ethoxynicotinamide
    • MDL: MFCD01843533
    • Inchi: 1S/C14H13ClN2O2/c1-2-19-14-12(4-3-9-16-14)13(18)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,17,18)
    • InChI Key: UGHPSTDSGHWFOC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C1=CC=CN=C1OCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 293
  • XLogP3: 3
  • Topological Polar Surface Area: 51.2

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N-(4-Chlorophenyl)-2-ethoxynicotinamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:388571-73-1)N-(4-Chlorophenyl)-2-ethoxynicotinamide
Order Number:A1159979
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:57
Price ($):168.0
Email:sales@amadischem.com

Additional information on N-(4-Chlorophenyl)-2-ethoxynicotinamide

N-(4-Chlorophenyl)-2-ethoxynicotinamide: A Comprehensive Overview

N-(4-Chlorophenyl)-2-ethoxynicotinamide, identified by the CAS number 388571-73-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biological systems, making it a focal point for researchers exploring novel therapeutic agents.

The synthesis of N-(4-Chlorophenyl)-2-ethoxynicotinamide involves a series of carefully orchestrated chemical reactions. Researchers have employed advanced methodologies, including Suzuki coupling and Stille cross-coupling, to achieve high yields and purity. These techniques not only ensure the compound's stability but also pave the way for its scalability in industrial settings. The structural elucidation of this compound has been supported by state-of-the-art spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular integrity.

Recent findings suggest that N-(4-Chlorophenyl)-2-ethoxynicotinamide exhibits potent biological activity, particularly in modulating cellular signaling pathways. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress, making it a promising candidate for anti-inflammatory and antioxidant therapies. Furthermore, preclinical models have revealed its potential in combating neurodegenerative diseases, where inflammation plays a pivotal role.

The pharmacokinetic profile of N-(4-Chlorophenyl)-2-ethoxynicotinamide has been extensively studied, with researchers focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicate that the compound demonstrates favorable bioavailability and minimal toxicity, which are critical factors for its translation into clinical applications. Ongoing research is exploring its efficacy in animal models of chronic diseases, with encouraging results pointing towards its therapeutic potential.

In terms of structural modifications, scientists have explored various analogs of N-(4-Chlorophenyl)-2-ethoxynicotinamide to enhance its pharmacological properties. These modifications include altering the substituents on the phenyl ring and modifying the ethoxy group to improve solubility and bioavailability. Such efforts underscore the compound's versatility as a scaffold for drug design.

The application of computational chemistry tools has further enriched our understanding of N-(4-Chlorophenyl)-2-ethoxynicotinamide. Molecular docking studies have provided insights into its binding affinities with target proteins, while quantum mechanical calculations have shed light on its electronic properties. These computational approaches complement experimental findings, offering a holistic view of the compound's behavior in biological systems.

Looking ahead, the development of N-(4-Chlorophenyl)-2-ethoxynicotinamide into a clinically viable drug requires addressing several challenges. These include optimizing its pharmacokinetic profile for sustained release and minimizing potential off-target effects. Collaborative efforts between academia and industry are essential to overcoming these hurdles and advancing this compound towards regulatory approval.

In conclusion, N-(4-Chlorophenyl)-2-ethoxynicotinamide, with its unique chemical structure and promising biological activity, represents a significant advancement in medicinal chemistry. As research continues to uncover its full potential, this compound stands at the forefront of innovative therapeutic solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:388571-73-1)N-(4-Chlorophenyl)-2-ethoxynicotinamide
A1159979
Purity:99%
Quantity:100mg
Price ($):168.0
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